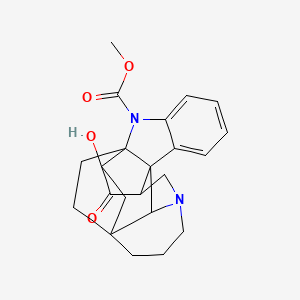
Methyl 3-hydroxy-22-oxokopsan-1-carboxylate
描述
Methyl 3-hydroxy-22-oxokopsan-1-carboxylate is a natural product found in Kopsia fruticosa with data available.
科学研究应用
1. 化学研究和合成
- 来自木霉属微真菌的黄酮类化合物:
- 研究从木霉属微真菌Xylaria sp.中分离出的化合物,包括进行甲基化以产生不同的化合物。
- Healy et al., 2004。
2. 光标记化学探针
- 无标记化学探针的设计与合成用于光亲和标记:
- 开发一种新型含芳香二氮烯基苯甲酸用于光亲和标记的化合物,这是一种用于研究分子相互作用的方法。
- Mayer & Maier, 2007。
3. 抗病毒活性研究
- 对甲基化的甲基4-羟基-2-硫代-1,2-二氢喹啉-3-羧酸酯的合成、晶体学和分子对接研究:
- 研究合成的化合物作为乙型肝炎病毒复制的潜在抑制剂。
- Kovalenko et al., 2020。
4. 光可去保护基
- 吸收∼520 nm的荧光素类似物作为光可去保护基:
- 开发一种新的光可去保护基,用于在化学过程中释放羧酸或磷酸酯。
- Šebej et al., 2013。
5. 抗微生物活性研究
- 新的3-羟基-6-甲基-4-氧代-4H-吡喃-2-羧酰胺衍生物的合成和抗微生物活性评价:
- 合成具有抗微生物特性的新化合物,突出这些化合物在开发新的抗微生物剂方面的潜力。
- Aytemir et al., 2003。
6. 抗氧化活性在应激减轻中的作用
- 氧化脂质/氨基酸反应产物对氧化应激的反馈抑制:
- 对氧化脂质/氨基酸反应产物及其在抑制氧化应激中的作用进行研究,提出抗氧化防御机制。
- Zamora et al., 1997。
属性
IUPAC Name |
methyl 18-hydroxy-17-oxo-5,14-diazaheptacyclo[12.5.3.01,13.04,12.04,18.06,11.012,16]docosa-6,8,10-triene-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-28-18(26)24-15-6-3-2-5-13(15)22-14-11-23-10-4-7-19(17(22)23)8-9-21(22,24)20(27,12-19)16(14)25/h2-3,5-6,14,17,27H,4,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROYAGSZNDUMIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C2=CC=CC=C2C34C15CCC67C3N(CCC6)CC4C(=O)C5(C7)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxy-22-oxokopsan-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




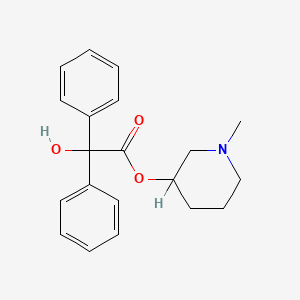

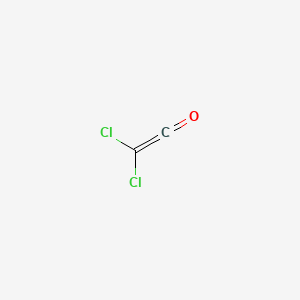
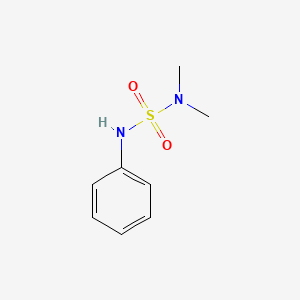


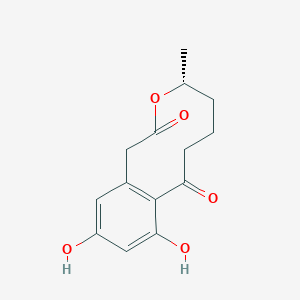
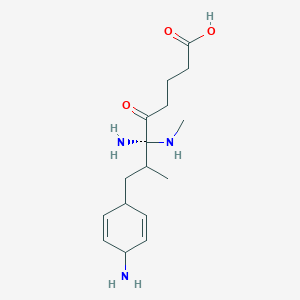

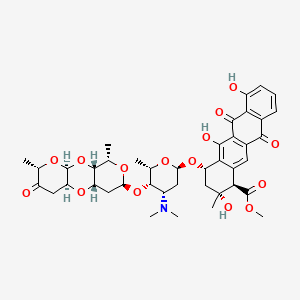

![methyl (2S)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate](/img/structure/B1203246.png)
![3-Amino-4,5-dihydroxy-6-[[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]amino]-6-oxohexanoic acid](/img/structure/B1203247.png)